molecular formula C14H9F3N2O3 B1388890 Methyl 6-(fur-2-yl)-4-(trifluoromethyl)-7-azaindole-2-carboxylate CAS No. 1027511-30-3

Methyl 6-(fur-2-yl)-4-(trifluoromethyl)-7-azaindole-2-carboxylate

Cat. No.: B1388890
CAS No.: 1027511-30-3
M. Wt: 310.23 g/mol
InChI Key: IFFFBUGNMCTIFU-UHFFFAOYSA-N
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Description

Methyl 6-(fur-2-yl)-4-(trifluoromethyl)-7-azaindole-2-carboxylate is a complex organic compound that features a unique combination of functional groups, including a furan ring, a trifluoromethyl group, and an azaindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(fur-2-yl)-4-(trifluoromethyl)-7-azaindole-2-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the azaindole core, followed by the introduction of the furan ring and the trifluoromethyl group. The final step involves esterification to form the methyl ester.

    Preparation of Azaindole Core: The azaindole core can be synthesized through a cyclization reaction involving an appropriate precursor, such as 2-aminobenzonitrile.

    Introduction of Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction using a furan boronic acid derivative.

    Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylation reagent, such as trifluoromethyl iodide, under appropriate conditions.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of a catalyst, such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(fur-2-yl)-4-(trifluoromethyl)-7-azaindole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions.

    Substitution: The azaindole core can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used for substitution reactions.

Major Products

The major products formed from these reactions include furanone derivatives, methyl-substituted azaindoles, and various substituted azaindole derivatives.

Scientific Research Applications

Methyl 6-(fur-2-yl)-4-(trifluoromethyl)-7-azaindole-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in the study of biological pathways and mechanisms due to its ability to interact with specific biomolecules.

    Industrial Applications: The compound is explored for its potential use in the synthesis of advanced materials and chemicals.

Mechanism of Action

The mechanism of action of Methyl 6-(fur-2-yl)-4-(trifluoromethyl)-7-azaindole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The furan ring and trifluoromethyl group contribute to its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 6-(fur-2-yl)-4-methyl-7-azaindole-2-carboxylate: Similar structure but with a methyl group instead of a trifluoromethyl group.

    Methyl 6-(fur-2-yl)-4-(chloromethyl)-7-azaindole-2-carboxylate: Similar structure but with a chloromethyl group instead of a trifluoromethyl group.

    Methyl 6-(fur-2-yl)-4-(bromomethyl)-7-azaindole-2-carboxylate: Similar structure but with a bromomethyl group instead of a trifluoromethyl group.

Uniqueness

Methyl 6-(fur-2-yl)-4-(trifluoromethyl)-7-azaindole-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its binding affinity to specific targets. This makes it a valuable compound for various applications in medicinal chemistry and materials science.

Properties

IUPAC Name

methyl 6-(furan-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3N2O3/c1-21-13(20)10-5-7-8(14(15,16)17)6-9(18-12(7)19-10)11-3-2-4-22-11/h2-6H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFFBUGNMCTIFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)N=C(C=C2C(F)(F)F)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90662732
Record name Methyl 6-(furan-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1027511-30-3
Record name Methyl 6-(furan-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90662732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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